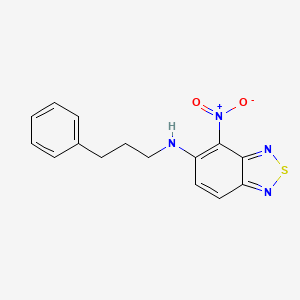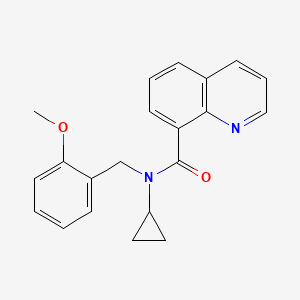![molecular formula C15H22N2O3 B3825458 2-methoxy-4-({[3-(4-morpholinyl)propyl]imino}methyl)phenol](/img/structure/B3825458.png)
2-methoxy-4-({[3-(4-morpholinyl)propyl]imino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-({[3-(4-morpholinyl)propyl]imino}methyl)phenol, also known as MPMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-({[3-(4-morpholinyl)propyl]imino}methyl)phenol is not yet fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in cells. This can help to protect cells from damage and prevent the development of various diseases.
Biochemical and Physiological Effects:
2-methoxy-4-({[3-(4-morpholinyl)propyl]imino}methyl)phenol has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, reduce the production of pro-inflammatory cytokines, and inhibit the growth of cancer cells. It has also been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-4-({[3-(4-morpholinyl)propyl]imino}methyl)phenol has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level, making it a reliable compound for research. However, it also has some limitations, including its low solubility in water and limited stability in solution.
Direcciones Futuras
There are several future directions for research on 2-methoxy-4-({[3-(4-morpholinyl)propyl]imino}methyl)phenol. One area of focus is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-4-({[3-(4-morpholinyl)propyl]imino}methyl)phenol and its effects on cellular processes.
Aplicaciones Científicas De Investigación
2-methoxy-4-({[3-(4-morpholinyl)propyl]imino}methyl)phenol has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. It has been found to have antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
2-methoxy-4-(3-morpholin-4-ylpropyliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-15-11-13(3-4-14(15)18)12-16-5-2-6-17-7-9-20-10-8-17/h3-4,11-12,18H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSIRPMPSSSAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NCCCN2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(3-morpholin-4-ylpropyliminomethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(benzo[g]quinolin-4-ylamino)methyl]benzenesulfonamide](/img/structure/B3825380.png)
![2,5-di-tert-butyl-3-hydroxy-7,11,12-trioxatricyclo[7.2.1.0~1,6~]dodeca-2,5-dien-4-one](/img/structure/B3825385.png)
![3-{2-[1-(1-adamantyl)ethylidene]hydrazino}-3-oxopropanoic acid](/img/structure/B3825393.png)

![7-(2-methoxyethyl)-2-(2-naphthylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3825421.png)

![N-isobutyl-3-(2-isoxazolidinyl)-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}propanamide](/img/structure/B3825434.png)
![2-[4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B3825444.png)

![1-[4-(1H-imidazol-1-yl)-6-methoxy-1,3,5-triazin-2-yl]azepane](/img/structure/B3825457.png)
![4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-6-morpholin-4-ylpyrimidin-2-amine](/img/structure/B3825477.png)
![4-[2,3,5-trifluoro-4,6-bis(trifluoromethyl)phenyl]morpholine](/img/structure/B3825479.png)
![3'-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2-methyl-5'-phenyl-1H,3'H-4,4'-biimidazole](/img/structure/B3825486.png)